8-((2-chlorobenzyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Descripción

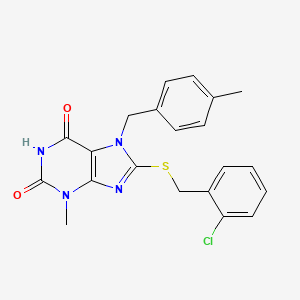

8-((2-Chlorobenzyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a substituted purine-2,6-dione derivative with modifications at the 3-, 7-, and 8-positions. Its structure includes:

- 3-position: Methyl group, enhancing steric bulk and metabolic stability.

- 8-position: (2-Chlorobenzyl)thio group, a halogenated aromatic substituent that may influence electronic properties and binding affinity.

This compound belongs to a class of purine derivatives studied for their diverse pharmacological activities, including antitumor and kinase inhibition, as inferred from structurally related analogs . Its synthesis likely follows methods similar to those for other purine-2,6-diones, involving alkylation or thiolation reactions at specific positions .

Propiedades

IUPAC Name |

8-[(2-chlorophenyl)methylsulfanyl]-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O2S/c1-13-7-9-14(10-8-13)11-26-17-18(25(2)20(28)24-19(17)27)23-21(26)29-12-15-5-3-4-6-16(15)22/h3-10H,11-12H2,1-2H3,(H,24,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHFAPLPBDBVOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(N=C2SCC4=CC=CC=C4Cl)N(C(=O)NC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-((2-chlorobenzyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route includes:

Starting Materials: The synthesis begins with commercially available purine derivatives.

Thioether Formation:

Alkylation: The methyl and benzyl groups are introduced through alkylation reactions using appropriate alkyl halides (e.g., methyl iodide and 4-methylbenzyl chloride) under basic conditions.

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but on a larger scale. Optimizations for yield, cost, and safety are crucial. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are common for reduction.

Substitution: Nitration typically uses a mixture of nitric acid and sulfuric acid, while halogenation can be achieved with halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may serve as a probe to study enzyme interactions, particularly those involving purine metabolism. Its structural similarity to natural purines makes it a useful tool in biochemical assays.

Medicine

The compound’s potential medicinal properties are of significant interest. It may exhibit activity against certain diseases by interacting with specific biological targets, such as enzymes or receptors involved in disease pathways.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism by which 8-((2-chlorobenzyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione exerts its effects depends on its interaction with molecular targets. It may inhibit or activate enzymes by mimicking natural substrates or binding to active sites. The pathways involved could include purine metabolism or signal transduction pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Key structural differences among analogs lie in substituent groups at the 3-, 7-, and 8-positions. These variations impact molecular weight, solubility, and biological activity.

Substituent-Specific Effects

- 3-Position Methylation : Methyl groups at the 3-position are common across analogs (e.g., ). This substitution reduces metabolic oxidation, enhancing stability .

- 7-Position Benzyl Modifications: 4-Methylbenzyl (target compound): Balances lipophilicity and steric effects for membrane permeability. 3-Methylbenzyl (): Alters spatial orientation of the benzyl group, possibly affecting receptor interactions .

- 8-Position Thioether Variations :

Actividad Biológica

8-((2-chlorobenzyl)thio)-3-methyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound characterized by a purine core, which is integral to many biologically active molecules. Its unique structural features, including chlorophenyl and methylbenzyl substituents, suggest potential applications in pharmacology and biochemistry.

The compound's IUPAC name is 8-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione. The molecular formula is , with a molecular weight of approximately 438.94 g/mol.

| Property | Value |

|---|---|

| IUPAC Name | 8-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione |

| Molecular Formula | |

| Molecular Weight | 438.94 g/mol |

| Structure | Structure |

The biological activity of this compound is likely mediated through its interaction with various enzymes involved in nucleotide metabolism. The presence of the thioether group may enhance its ability to act as a substrate or inhibitor for specific targets within cellular pathways.

- Enzyme Interaction : The purine core can interact with enzymes such as kinases or phosphatases, potentially modulating their activity.

- Binding Affinity : The chlorophenyl and oxoethyl groups may enhance binding affinity to specific biological targets, leading to inhibition or activation of enzyme functions.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Anticancer Properties : Similar purine derivatives have shown effectiveness in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines.

- Kinase Inhibition : Compounds with similar structures have been reported to inhibit receptor tyrosine kinases (e.g., VEGFR-2), which play significant roles in tumor angiogenesis and growth.

Case Studies

- Study on Kinase Inhibition : A related compound demonstrated an IC50 value of 1.46 µM against VEGFR-2 kinase, suggesting that this compound might possess similar inhibitory properties .

- Antiproliferative Activity : Compounds derived from purine scaffolds have been shown to exhibit selective antiproliferative effects on human cancer cell lines such as HeLa and HCT116, with IC50 values ranging from 0.36 µM to 1.8 µM for cyclin-dependent kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.